1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate is an organic compound characterized by the presence of a pyrene moiety attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate typically involves the esterification of pyrene-1-carboxaldehyde with diethyl malonate. The reaction is catalyzed by a base such as sodium ethoxide in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification steps are also scaled up, employing industrial-grade chromatography systems.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate involves its interaction with molecular targets through its pyrene moiety. The compound can intercalate into DNA, affecting its structure and function. It can also interact with proteins, altering their conformation and activity. The pathways involved include fluorescence resonance energy transfer (FRET) and other photophysical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-(naphth-1-ylmethyl)propanedioate: Similar structure but with a naphthalene moiety instead of pyrene.
1,3-Diethyl 2-(anthracen-1-ylmethyl)propanedioate: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
1,3-Diethyl 2-(pyren-1-ylmethyl)propanedioate is unique due to its pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and molecular interactions.
Properties
IUPAC Name |
diethyl 2-(pyren-1-ylmethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-13,20H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDWMDSBFZBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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